molecular formula C16H12ClNS B11810233 5-Chloro-2-phenyl-4-(p-tolyl)thiazole

5-Chloro-2-phenyl-4-(p-tolyl)thiazole

Cat. No.: B11810233
M. Wt: 285.8 g/mol
InChI Key: DUXHOAYSBWBJQR-UHFFFAOYSA-N
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Description

5-Chloro-2-phenyl-4-(p-tolyl)thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds. The structure of this compound consists of a thiazole ring substituted with a chlorine atom at the 5-position, a phenyl group at the 2-position, and a p-tolyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-phenyl-4-(p-tolyl)thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophenol with α-haloketones in the presence of a base. For instance, 2-aminothiophenol can react with 2-chloro-1-phenylethanone and 4-methylbenzaldehyde under basic conditions to form the desired thiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-phenyl-4-(p-tolyl)thiazole can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydrothiazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and p-tolyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Various substituted thiazoles depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives, including 5-chloro-2-phenyl-4-(p-tolyl)thiazole, exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, including resistant strains. For instance, derivatives of thiazoles were shown to inhibit growth in Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 0.98 to 3.9 µg/ml .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Thiazoles are known to induce cytotoxic effects in cancer cell lines. For example, some derivatives have shown selective cytotoxicity against HL-60 promyelocytic leukemia cells with an IC50 value of 43 µM while exhibiting minimal toxicity towards normal cells . Additionally, compounds derived from thiazole scaffolds have been reported to outperform traditional chemotherapeutics like cisplatin in specific cancer models .

Summary of Biological Activities

Activity Description
AntimicrobialEffective against various bacterial strains; potential for development as new antibiotics.
AnticancerInduces cytotoxicity in multiple cancer cell lines; promising candidates for drug development.
Anti-inflammatoryExhibits properties that could be leveraged in treating inflammatory diseases.
AntifungalPotential applications in agriculture as antifungal agents.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of thiazole derivatives against resistant strains of bacteria. The findings highlighted that certain modifications increased efficacy, suggesting a pathway for developing new antibiotics .
  • Cytotoxicity in Cancer Models : Research conducted on thiazole derivatives indicated significant anticancer activity across various cell lines, with some compounds demonstrating IC50 values comparable to established chemotherapeutics . This positions this compound as a candidate for further investigation in oncological therapies.
  • Synthesis and Characterization : The synthesis of this compound typically involves multi-step reactions, emphasizing the need for efficient synthetic routes to facilitate its study and application in drug discovery.

Mechanism of Action

The mechanism of action of 5-Chloro-2-phenyl-4-(p-tolyl)thiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA replication .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylthiazole: Lacks the chlorine and p-tolyl substituents.

    4-(p-Tolyl)thiazole: Lacks the chlorine and phenyl substituents.

    5-Chloro-2-phenylthiazole: Lacks the p-tolyl substituent.

Uniqueness

5-Chloro-2-phenyl-4-(p-tolyl)thiazole is unique due to the presence of all three substituents (chlorine, phenyl, and p-tolyl) on the thiazole ring. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other thiazole derivatives .

Biological Activity

5-Chloro-2-phenyl-4-(p-tolyl)thiazole is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications, mechanisms of action, and relevant case studies.

Overview of Thiazole Derivatives

Thiazole and its derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. The thiazole scaffold is prevalent in many FDA-approved drugs and continues to be a target for new drug development due to its pharmacological potential .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds similar to this compound have demonstrated significant inhibitory effects against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). In vitro evaluations showed that certain thiazole derivatives exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget PathogenMIC (μg/mL)Reference
This compoundMRSA25
MHY884Tyrosinase50
Compound 12dS. pyogenes25

Tyrosinase Inhibition

Tyrosinase is an enzyme crucial in melanin biosynthesis. Inhibitors of this enzyme are sought after for cosmetic applications and treatment of hyperpigmentation disorders. The compound this compound has been evaluated for its ability to inhibit tyrosinase activity. Kinetic studies revealed that it acts as a competitive inhibitor, effectively reducing melanin production in treated cells .

The biological activity of thiazole derivatives, including this compound, can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds can inhibit key enzymes such as tyrosinase, leading to decreased melanin synthesis.
  • Antimicrobial Action : The structural features of thiazoles allow them to disrupt bacterial cell walls or inhibit essential metabolic pathways.
  • Antioxidant Properties : Some thiazoles exhibit antioxidant activity, which may protect cells from oxidative stress.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazole derivatives demonstrated that modifications in the substituent groups significantly influenced antimicrobial efficacy against MRSA and other pathogens. The most potent compound exhibited an MIC value significantly lower than that of traditional antibiotics, indicating its potential as a therapeutic agent against resistant strains .

Case Study 2: Cosmetic Applications

In another study focusing on skin whitening agents, compounds similar to this compound were tested for their tyrosinase inhibitory effects. Results showed that these compounds not only inhibited tyrosinase but also reduced melanin levels in B16 melanoma cells, suggesting their applicability in cosmetic formulations aimed at reducing hyperpigmentation .

Properties

Molecular Formula

C16H12ClNS

Molecular Weight

285.8 g/mol

IUPAC Name

5-chloro-4-(4-methylphenyl)-2-phenyl-1,3-thiazole

InChI

InChI=1S/C16H12ClNS/c1-11-7-9-12(10-8-11)14-15(17)19-16(18-14)13-5-3-2-4-6-13/h2-10H,1H3

InChI Key

DUXHOAYSBWBJQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)Cl

Origin of Product

United States

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